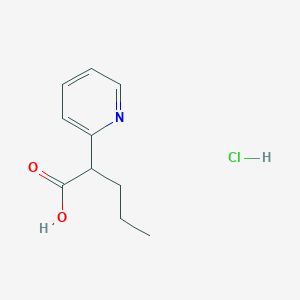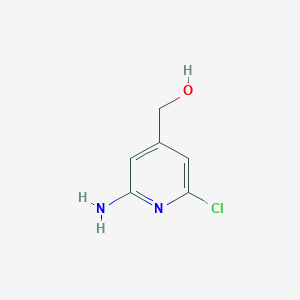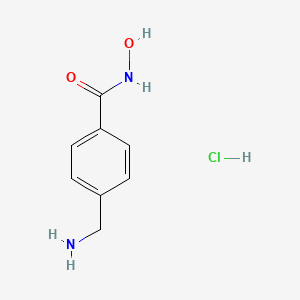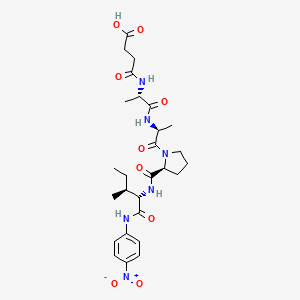
2-(Pyridin-2-yl)pentanoic acid hydrochloride
Descripción general
Descripción
2-(Pyridin-2-yl)pentanoic acid hydrochloride (2PPH) is an organic compound used in a variety of scientific fields, including biochemistry, physiology, and pharmacology. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a carboxylic acid group and a pyridine ring. 2PPH is a white solid that is soluble in water and other organic solvents. It is used to synthesize other compounds, as well as for research in a variety of scientific areas.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Drug Development
2-(Pyridin-2-yl)pentanoic acid hydrochloride: has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities . These compounds have been tested against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing promising results. For instance, compounds 12m and 12q demonstrated effective inhibition of collagen expression and hydroxyproline content in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .
Medicinal Chemistry
In medicinal chemistry, the pyrimidine moiety of 2-(Pyridin-2-yl)pentanoic acid hydrochloride is considered a privileged structure due to its wide range of biological and pharmaceutical activities . This compound serves as a key intermediate in constructing libraries of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Synthesis
This compound plays a role in the synthesis of heterocyclic compounds. It’s involved in various chemical reactions, such as the synthesis of pyrimidine derivatives, which are important in the development of new pharmaceuticals . The synthesis process often includes steps like bromination, cyclization, and amination, which are fundamental in organic chemistry research .
Pharmacological Research
2-(Pyridin-2-yl)pentanoic acid hydrochloride: is used in pharmacological research to create derivatives that exhibit anti-fibrotic activities. These activities are crucial in the study of diseases like fibrosis, where the excessive formation of connective tissue leads to organ damage . The compound’s derivatives could lead to the development of drugs that target fibrotic diseases.
Biochemical Studies
In biochemistry, the compound’s derivatives have been evaluated for their ability to inhibit the expression of collagen and hydroxyproline, which are significant in the study of cellular processes and tissue repair mechanisms . This research contributes to understanding the biochemical pathways involved in fibrosis and other related conditions.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Similar compounds have shown anti-fibrotic activities .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Propiedades
IUPAC Name |
2-pyridin-2-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-5-8(10(12)13)9-6-3-4-7-11-9;/h3-4,6-8H,2,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIIIGYACPGNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)


![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)




